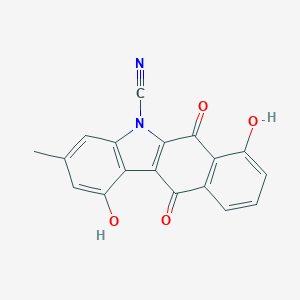

![molecular formula C16H23N3O4 B056246 6-氨基-2-[[2-[(2-苯乙酰)氨基]乙酰]氨基]己酸 CAS No. 113969-25-8](/img/structure/B56246.png)

6-氨基-2-[[2-[(2-苯乙酰)氨基]乙酰]氨基]己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

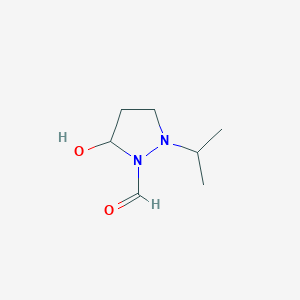

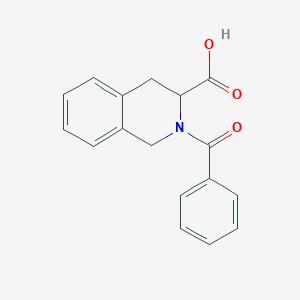

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid, also known as Phenylacetylglutamine (PAG), is a derivative of phenylacetic acid. It is produced via the amino acid acetylation process involving phenylacetate or phenylbutyrate in the presence of glutamine. PAG has been studied for its potential to replace urea as a vehicle for waste nitrogen excretion in patients with inborn errors of urea synthesis (Brusilow, 1991).

Synthesis Analysis

The synthesis of PAG involves the acetylation of glutamine by phenylacetic acid or phenylbutyrate. This process is significant in treating urea cycle disorders where it facilitates the excretion of waste nitrogen. The efficiency of this synthesis and its potential therapeutic applications have been demonstrated in clinical settings, showing that PAG can account for a substantial portion of dietary nitrogen excreted, akin to the role of urea in normal subjects (Brusilow, 1991).

Molecular Structure Analysis

The molecular structure of 6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid reflects its biochemical activity, with the phenylacetyl group facilitating the conjugation with glutamine. This structure is pivotal for its function in nitrogen waste management, particularly in clinical settings where traditional urea synthesis is compromised.

Chemical Reactions and Properties

PAG participates in biochemical reactions central to nitrogen waste management, acting as a surrogate for urea. Its chemical properties allow it to be effectively excreted in the urine, showcasing its role in therapeutic interventions for conditions like urea cycle disorders (Brusilow, 1991).

科学研究应用

组蛋白去乙酰化酶抑制剂与癌症治疗

组蛋白去乙酰化酶(HDAC)抑制剂,如苯丁酸和羟基酰胺类化合物(例如SAHA和depsipeptide),代表了一类新型的靶向抗癌药物。对HDAC抑制剂的结构分析,包括基于羟基酰胺的化合物,显示它们与酶的催化位点的相互作用,强调了它们在改变基因表达和在血液学和实体肿瘤中显示抗肿瘤活性方面的潜力。这突显了该化合物在开发针对癌症治疗的靶向疗法中的相关性 (Marks et al., 2004)。

肽研究中的自旋标记氨基酸

自旋标记氨基酸TOAC,一种顺磁性氨基酸,展示了氨基酸衍生物在分析肽二级结构和动力学以及它们与膜和蛋白质的相互作用中的重要性。TOAC,以及类似“6-氨基-2-[[2-[(2-苯乙酰)氨基]乙酰]氨基]己酸”的氨基酸衍生物,在理解肽构象和功能方面具有价值,强调了该化合物在生物物理和生物化学研究中的实用性 (Schreier et al., 2012)。

吡哆醛5'-磷酸脱羧酶与生化洞见

对依赖吡哆醛5'-磷酸的酶的研究,这些酶催化从芳香族氨基酸合成关键生物活性分子,突显了研究氨基酸衍生物以了解酶底物特异性和功能的重要性。这对于理解各种病理条件具有重要意义,并为在酶催化反应和潜在治疗靶点的背景下研究“6-氨基-2-[[2-[(2-苯乙酰)氨基]乙酰]氨基]己酸”提供了一个框架 (Paiardini et al., 2017)。

氨基酸测定的生物传感器

氨基酸在各种生物过程中发挥关键作用,其检测对于了解其对健康和疾病的影响至关重要。开发用于氨基酸检测的生物传感器,包括D和L形式,强调了氨基酸衍生物在创建分析生物样本中氨基酸含量的敏感、特异和高效方法方面的相关性,这可以扩展到研究“6-氨基-2-[[2-[(2-苯乙酰)氨基]乙酰]氨基]己酸” (Pundir et al., 2018)。

属性

IUPAC Name |

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMTNCRVUYFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399272 |

Source

|

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid | |

CAS RN |

113969-25-8 |

Source

|

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)

![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)

![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

acetate](/img/structure/B56186.png)